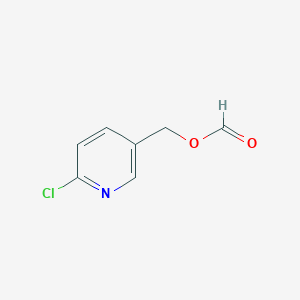
(6-Chloropyridin-3-yl)methyl formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloropyridin-3-yl)methyl formate is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloropyridine ring and a formate ester group, which contribute to its unique chemical properties.
准备方法
The synthesis of (6-Chloropyridin-3-yl)methyl formate typically involves the reaction of 6-chloropyridine-3-methanol with formic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
化学反应分析
(6-Chloropyridin-3-yl)methyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formate ester group into an alcohol group.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
科学研究应用
(6-Chloropyridin-3-yl)methyl formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (6-Chloropyridin-3-yl)methyl formate involves its interaction with specific molecular targets and pathways. The chloropyridine ring can interact with enzymes and receptors, modulating their activity. The formate ester group can undergo hydrolysis to release formic acid, which can further participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
(6-Chloropyridin-3-yl)methyl formate can be compared with other similar compounds, such as:
(6-Chloropyridin-3-yl)methanol: This compound lacks the formate ester group and has different chemical properties and applications.
(6-Chloropyridin-3-yl)acetic acid: This compound has a carboxylic acid group instead of a formate ester, leading to different reactivity and uses.
(6-Chloropyridin-3-yl)methyl acetate:
生物活性
(6-Chloropyridin-3-yl)methyl formate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H8ClN O2
- Molecular Weight : 185.60 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that halogenated pyridines can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antiseptics.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. For instance, it has been suggested that such compounds can act as phosphodiesterase inhibitors, which play a significant role in cellular signaling pathways related to inflammation and cancer progression .
Case Studies
- Antimicrobial Study : A study involving various chlorinated pyridine derivatives, including this compound, found that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate efficacy compared to standard antibiotics.
- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that this compound induced apoptosis at concentrations above 25 µM after 24 hours of exposure. Flow cytometry analysis showed an increase in early apoptotic cells, supporting its potential as an anticancer agent .
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C8H8ClN O2 |
| Molecular Weight | 185.60 g/mol |
| Antimicrobial Activity | MIC: 10 - 50 µg/mL |
| Cytotoxic Concentration | >25 µM for apoptosis induction |
| Mechanism of Action | Phosphodiesterase inhibition |
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
(6-chloropyridin-3-yl)methyl formate |
InChI |
InChI=1S/C7H6ClNO2/c8-7-2-1-6(3-9-7)4-11-5-10/h1-3,5H,4H2 |
InChI 键 |
PMZUKSFSDVKSHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1COC=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















